1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a compound that features a difluoromethyl group attached to a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the difluoromethyl group can impart unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the difluoromethylation of a pyrazole precursor. One common method is the radical difluoromethylation process, which utilizes difluoromethyl radicals to introduce the difluoromethyl group onto the pyrazole ring . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure efficient and cost-effective production. The choice of reagents and catalysts is also crucial in industrial settings to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while reduction can produce difluoromethyl amines.
Scientific Research Applications
1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine
- **2-(1-(Difluoromethyl)-1H-pyrazol-3-yl)propan-2-amine
Uniqueness
1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the difluoromethyl group. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14ClF2N5 |
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Molecular Weight |
277.70 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-2-16-8(3-5-14-16)7-13-9-4-6-17(15-9)10(11)12;/h3-6,10H,2,7H2,1H3,(H,13,15);1H |
InChI Key |
BEWBTHKLUCEMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
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